molecular formula C21H19ClN4O2S B6512384 N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1052666-78-0

N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B6512384
CAS No.: 1052666-78-0
M. Wt: 426.9 g/mol
InChI Key: IXWMQKFVPFSSJU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted with a propan-2-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide is further N-substituted with a 4-chlorophenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-12(2)18-20(28)26-19(25-18)15-5-3-4-6-16(15)24-21(26)29-11-17(27)23-14-9-7-13(22)8-10-14/h3-10,12,18H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWMQKFVPFSSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (CAS Number: 1052666-78-0) is a novel compound that belongs to the class of imidazoquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN4O2S, with a molecular weight of 426.9 g/mol. The compound features a complex structure that is integral to its biological function.

PropertyValue
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.9 g/mol
CAS Number1052666-78-0

Anticancer Activity

Research indicates that quinazoline derivatives, including those related to this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of various quinazoline derivatives against multiple cancer cell lines, demonstrating their potential as broad-spectrum antitumor agents .

Case Study:
A specific derivative demonstrated high cytotoxicity against the A549 lung cancer cell line, indicating its potential for further development as an anticancer drug .

Anti-inflammatory Activity

Quinazoline derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines. The results showed that certain derivatives significantly inhibited TNF-α secretion without inducing cytotoxicity, suggesting their potential as anti-inflammatory agents .

Research Findings:
Studies on related compounds revealed that modifications in the substituents on the quinazoline scaffold can enhance anti-inflammatory activity. For example, electron-donating groups were found to improve potency while electron-withdrawing groups diminished it .

The biological activity of this compound may be attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The structural features allow it to act on pathways critical for cell proliferation and inflammatory responses.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies indicate that compounds similar to N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. The imidazoquinazoline core is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound can effectively target specific cancer pathways, making them candidates for further development in oncology therapies.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the chlorophenyl and imidazoquinazoline moieties contributes to its potential effectiveness as an antibacterial or antifungal agent. This property could be explored further for developing new antibiotics or antifungal medications.
  • Neurological Applications :
    • There is emerging evidence that compounds with similar structures could influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. The ability to cross the blood-brain barrier is crucial for such applications, and investigations into the compound's pharmacokinetics are warranted.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on imidazoquinazolines demonstrated their capacity to inhibit specific kinases involved in cancer cell proliferation. These findings suggest that this compound could be effective against various cancer types by targeting these pathways.
  • Animal Models :
    • Research involving animal models has shown promising results in using related compounds for treating inflammatory diseases. The modulation of inflammatory responses via specific pathways indicates that this compound may also have applications in treating chronic inflammatory conditions.
  • Synergistic Effects :
    • Investigations into the synergistic effects of this compound when combined with existing therapies have indicated enhanced efficacy against resistant strains of bacteria and cancer cells. This highlights its potential role in combination therapies.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine-based analogs (e.g., Compound I) exhibit planar geometries, while imidazoquinazolinones adopt folded conformations due to intramolecular hydrogen bonding .

Substituent Effects

  • Propan-2-yl Group : Unique to the target compound, this substituent introduces steric bulk, which may influence conformational stability and metabolic resistance compared to smaller groups like methyl or ethyl in other analogs .

Spectroscopic and Crystallographic Data

Property Target Compound (Inferred) Compound I (Pyrimidine Analog) 4-Fluorobenzyl Analog ()
IR (νmax, cm⁻¹) ~1678 (C=O), ~1287 (C–N), ~785 (C–Cl) 1664 (C=O), 2214 (C≡N) 1678 (C=O), 1136 (C–F)
¹H-NMR Expected aromatic protons (δ 7.2–7.9 ppm) δ 7.20–7.92 (ArH), δ 10.13 (NH) δ 7.81–7.92 (ArH), δ 10.10 (NH)
Crystal Packing Likely layered via N–H⋯O/C–H⋯O bonds Corrugated layers via N–H⋯N/O bonds Not reported

Notable Trends:

  • Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations in pyrimidine and imidazoquinazolinone derivatives .
  • Dihedral angles between aromatic rings vary significantly (42°–67°), impacting molecular packing and solubility .

Anti-Inflammatory and Anti-Exudative Potential

  • Quinazolinone Acetamides: Compounds with ethylamino substituents (e.g., ) showed anti-inflammatory activity surpassing diclofenac, suggesting the target compound’s propan-2-yl group may similarly enhance efficacy .

Structural-Activity Relationships (SAR)

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature may improve receptor affinity, while fluorine enhances metabolic stability .
  • Heterocyclic Core: Imidazoquinazolinones may offer superior kinase inhibition compared to pyrimidines due to increased rigidity and surface area .

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